molecular formula C15H14F3N3O B2795835 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034237-69-7

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2795835
CAS No.: 2034237-69-7
M. Wt: 309.292
InChI Key: SFOHUOXKXYIQKU-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of central nervous system (CNS) disorders. This specialty chemical is offered for research purposes only and is not intended for diagnostic or therapeutic use. The compound belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one chemical class, which has been identified in scientific literature as a privileged scaffold for developing modulators of metabotropic glutamate receptors (mGluRs) . Specifically, close structural analogs have been investigated as potent and selective negative allosteric modulators (NAMs) of the mGluR2 receptor . Inhibition of mGluR2 is a recognized therapeutic strategy for enhancing glutamatergic signaling and has shown promise in preclinical models for treating cognitive deficits, mood disorders, and schizophrenia . The presence of the trifluoromethyl group on the phenyl ring is a common bioisostere that can significantly influence a compound's potency, metabolic stability, and pharmacokinetic properties. Researchers utilizing this compound should be aware of its potential for specific reactivity. Related β-amidomethyl vinyl sulfone compounds have been observed to undergo an intramolecular aza-Michael addition under basic conditions or even at neutral pH, cyclizing to form a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative . This transformation, which effectively masks a reactive warhead, highlights the compound's potential as a versatile synthetic intermediate or as a tool for studying prodrug strategies . This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)12-3-1-11(2-4-12)9-14(22)20-7-8-21-13(10-20)5-6-19-21/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOHUOXKXYIQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves a multistep process. The general synthetic route includes the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the ethanone moiety and the trifluoromethyl phenyl group. Common reaction conditions involve the use of catalysts, specific temperature controls, and solvents to ensure proper formation and purity of the compound. Industrially, the production may involve scalable techniques such as flow chemistry to achieve higher yields and consistent quality.

Chemical Reactions Analysis

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone undergoes several types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form various derivatives, often using agents like potassium permanganate or chromium trioxide.

  • Reduction: It can be reduced under specific conditions, potentially using hydrogen gas and catalysts like palladium on carbon.

  • Substitution Reactions: The compound is amenable to electrophilic and nucleophilic substitutions, particularly at the trifluoromethyl phenyl group, using reagents like halogens or organometallic compounds.

Major products of these reactions vary depending on the reaction conditions and reagents used, typically forming functionalized derivatives useful in further applications.

Scientific Research Applications

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has a wide range of scientific research applications:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules and new materials.

  • Biology: Employed in the study of enzyme interactions and as a potential lead compound in drug discovery.

  • Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone exerts its effects is linked to its interaction with specific molecular targets. These interactions often involve binding to active sites on enzymes or receptors, modulating their activity. Pathways affected by the compound may include those related to inflammation, cell growth, and signal transduction.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their modifications are summarized below:

Compound Name Core Structure Substituents/Modifications Biological Target/Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-(Trifluoromethyl)phenyl, ethanone Not explicitly stated
VU0462807 (9a) Dihydropyrazolo[1,5-a]pyrimidinone Phenoxymethyl, ethanone mGlu5 PAM (neuropsychiatric disorders)
BIO-2007817/BIO-2007818 Dihydropyrazolo[1,5-a]pyrazine 4-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)phenyl, methoxy Parkin E3 ligase modulation
Ethyl (S)-3-(7-methyl-4-oxo-5-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)propanoate (23) Pyrazolo[1,5-a]pyrazine Ethyl ester, 7-methyl, 4-(trifluoromethyl)phenyl Synthetic intermediate
5SAO Complex Compound Pyrazolo[1,5-a]pyrazine Pyrimidin-4-amine, dimethyloxazolyl Endothiapepsin inhibition

Key Observations :

  • Core Flexibility: Replacement of the pyrimidinone ring (VU0462807) with a pyrazine ring (target compound) alters electronic properties and binding interactions .
  • Substituent Impact : The 4-(trifluoromethyl)phenyl group is conserved in compounds like 23 and the target molecule, suggesting its role in enhancing target affinity or pharmacokinetics .
  • Stereochemistry : BIO-2007817/BIO-2007818 demonstrate that chiral centers (R/S configurations) significantly influence activity, a critical consideration for optimization .

Pharmacological Activity

  • VU0462807 (9a) : Exhibits potent mGlu5 PAM activity (EC50 = 23 nM) and efficacy in rodent models of schizophrenia, attributed to its exocyclic amide and improved solubility .
  • BIO-2007817/BIO-2007818 : Activate Parkin E3 ligase, a therapeutic target for neurodegenerative diseases like Parkinson’s, with stereochemistry-dependent potency (BIO-2007818 > BIO-2007817) .
  • 5SAO Complex Compound : Binds endothiapepsin via hydrogen bonding and hydrophobic interactions, highlighting the scaffold’s adaptability to diverse enzyme targets .

Comparison: The target compound’s lack of explicit activity data necessitates extrapolation from analogs. Its trifluoromethyl group may enhance blood-brain barrier penetration compared to VU0462807, but the absence of a solubilizing group (e.g., phenoxymethyl) could limit bioavailability .

Physicochemical Properties

  • Molecular Weight & Lipophilicity: Target compound: Calculated MW = 349.3 g/mol (C17H14F3N3O). VU0462807: MW = 342.4 g/mol (C18H18N4O2), with logP = 2.1 due to phenoxymethyl . Compound 23: MW = 443.3 g/mol (C23H20F3N3O3), higher lipophilicity from the ethyl ester .
  • Solubility : VU0462807’s solubility (≥100 μM in PBS) is superior to typical dihydropyrazolo derivatives, likely due to its polar amide group .

Biological Activity

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo derivatives, which are characterized by their heterocyclic structures. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C13H10F3N3C_{13}H_{10}F_3N_3, and it exhibits various functional groups that contribute to its reactivity and biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of RIP1 kinase. This kinase is crucial in various cellular processes such as inflammation and apoptosis, making it a significant target for therapeutic interventions in conditions like cancer and neurodegenerative diseases .

Anticancer Properties

Studies have shown that pyrazolo derivatives possess anticancer properties. For instance, derivatives with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Enzymatic Inhibition

The compound has also been investigated for its potential as an enzymatic inhibitor. Research suggests that it may inhibit key enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Formation of the Pyrazolo Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
  • Functionalization : Subsequent reactions introduce the trifluoromethylphenyl group and other substituents to enhance biological activity.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneSimilar dihydropyrazole structureNegative allosteric modulator of mGluRs
8-(trifluoromethyl)-dihydropyrazoloTrifluoromethyl substitutionPotential CNS activity
Bicyclo[2.2.1]heptan derivativesBicyclic frameworkVaried activities based on substituents

Case Studies

  • Cell Proliferation Inhibition : A study demonstrated that a closely related compound significantly inhibited the growth of breast cancer cells through apoptosis induction .
  • Neuroprotective Effects : Another investigation revealed that pyrazolo derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized conditions for preparing 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone?

  • Methodology : Synthesis involves multi-step routes with pyrazolo-pyrazine core formation and functionalization. Key steps include:

  • Ring closure : Cyclization of precursor amines with ketones under reflux in ethanol or THF .
  • Trifluoromethyl group introduction : Use of trifluoromethylating agents (e.g., TMSCF₃) under inert atmospheres at controlled temperatures (50–80°C) .
  • Optimization : Reaction yields improve with catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (reducing side products) .
    • Data :
StepSolventTemp (°C)CatalystYield (%)
CyclizationEthanol80None45–55
TrifluoromethylationDMF70CuI62–68

Q. How is the structural conformation of this compound validated?

  • Analytical techniques :

  • X-ray crystallography : Confirms triclinic crystal system (space group P1) with bond angles and lengths consistent with pyrazolo-pyrazine systems .
  • NMR spectroscopy : Distinct signals for pyrazine protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR) .
    • Key parameters :
  • Crystal data : a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å; α = 81.16°, β = 77.15°, γ = 72.28° .

Q. What in vitro assays are used to assess its biological activity?

  • Common models :

  • Kinase inhibition : ATP-competitive assays (IC₅₀ values measured via fluorescence polarization) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, A549) with EC₅₀ ranges of 5–20 µM .
    • Data interpretation : Activity correlates with electron-withdrawing trifluoromethyl groups enhancing target binding .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact target selectivity?

  • SAR studies :

  • Trifluoromethyl position : Para-substitution on phenyl improves solubility and target affinity compared to meta-substitution .
  • Pyrazine saturation : Dihydro forms (vs. fully aromatic) reduce metabolic instability but lower potency .
    • Case study : Replacement of trifluoromethyl with nitro groups decreases IC₅₀ by 3-fold in kinase assays .

Q. What computational methods predict binding modes with biological targets?

  • Approaches :

  • Molecular docking : AutoDock Vina simulations using crystal structures of kinases (e.g., EGFR PDB:1M17) .
  • MD simulations : AMBER force fields assess ligand-protein stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .
    • Key findings : Hydrogen bonding with pyrazine N-atoms and hydrophobic interactions with trifluoromethyl groups dominate .

Q. How are contradictions in biological activity data resolved across studies?

  • Case example : Discrepancies in EC₅₀ values (e.g., 5 µM vs. 20 µM in HepG2 cells) arise from:

  • Assay conditions : Serum concentration (10% FBS vs. serum-free) alters compound bioavailability .
  • Cell passage number : Later passages show reduced sensitivity due to genetic drift .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

Methodological Resources

  • Synthesis Optimization : Refer to multi-step protocols in .
  • Structural Validation : Use X-ray parameters from and NMR assignments in .
  • Biological Assays : Follow MTT assay guidelines in and docking workflows in .

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